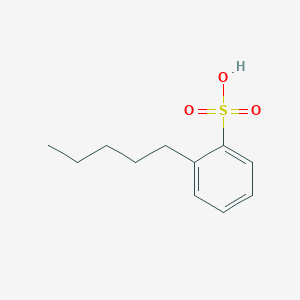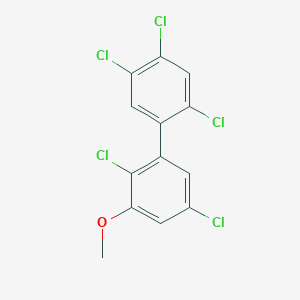![molecular formula C18H17NO2 B14615774 6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole CAS No. 60986-53-0](/img/structure/B14615774.png)
6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group at the 6th position and a 4-methoxyphenyl group attached via an ethenyl linkage at the 2nd position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and 4-methoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 6-methoxyindole and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the ethenyl linkage between the indole and the benzaldehyde.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Ethyl-substituted indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学研究应用
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biological Probes: The compound can be used as a fluorescent probe to study biological processes and interactions.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Agriculture: The compound may be explored for its potential use in agrochemicals to enhance crop protection.
作用机制
The mechanism of action of 6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.
相似化合物的比较
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- 6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 2-(4-Methoxyphenyl)ethanol
Comparison:
- Structural Differences: While these compounds share the methoxyphenyl group, they differ in their core structures (indole, benzo[b]thiophene, chromenone, and ethanol).
- Unique Features: 6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole is unique due to its indole core, which imparts distinct electronic and steric properties, making it suitable for specific applications in drug development and material science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
60986-53-0 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC 名称 |
6-methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole |
InChI |
InChI=1S/C18H17NO2/c1-20-16-8-4-13(5-9-16)3-7-15-11-14-6-10-17(21-2)12-18(14)19-15/h3-12,19H,1-2H3 |
InChI 键 |
CZWCVGNLJYAPDP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=CC2=CC3=C(N2)C=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
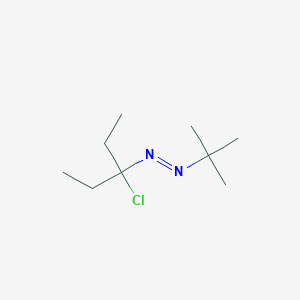
![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)
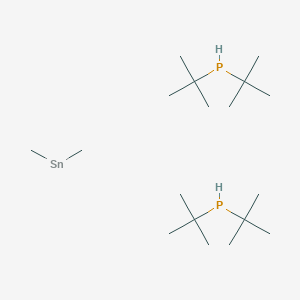

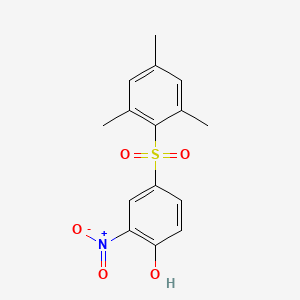
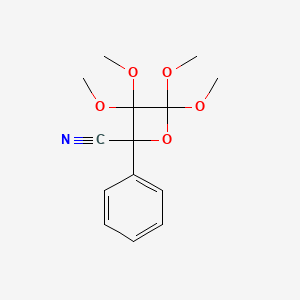
![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
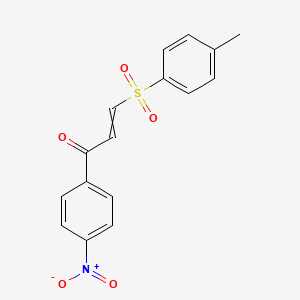
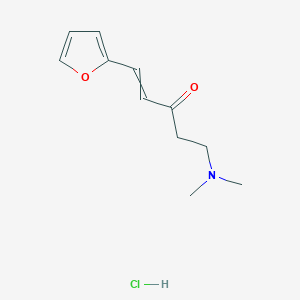
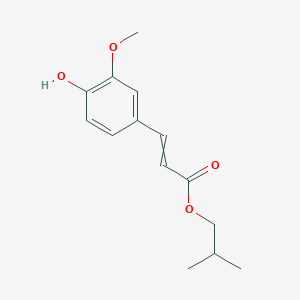
![N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B14615738.png)
